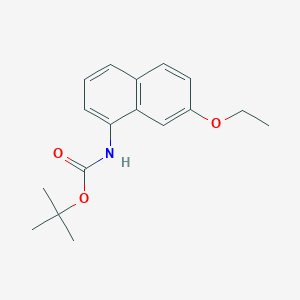

tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(7-ethoxynaphthalen-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-5-20-13-10-9-12-7-6-8-15(14(12)11-13)18-16(19)21-17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDDPZNVVUOWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CC=C2NC(=O)OC(C)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732757 | |

| Record name | tert-Butyl (7-ethoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624729-63-1 | |

| Record name | tert-Butyl (7-ethoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate (CAS No. 624729-63-1): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-ethoxynaphthalen-1-ylcarbamate, a pivotal intermediate in synthetic organic and medicinal chemistry. With the CAS number 624729-63-1, this molecule serves as a critical building block in the development of complex pharmaceutical agents. This document will delve into its chemical properties, a validated synthesis protocol for its precursor and the carbamate itself, and its strategic application in drug discovery programs. We will explore the rationale behind the use of the tert-butoxycarbonyl (Boc) protecting group, methods for its removal, and the significance of the 7-ethoxynaphthalene scaffold in bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of Protected Naphthalene Scaffolds

The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets. The introduction of substituents, such as alkoxy and amino groups, onto the naphthalene ring system provides vectors for fine-tuning the pharmacological profile of a molecule, including its potency, selectivity, and pharmacokinetic properties.

This compound is a strategically designed intermediate that combines the desirable features of the naphthalene scaffold with the utility of a protected amine. The 7-ethoxy group can enhance metabolic stability and modulate receptor binding, while the 1-amino group, temporarily masked as a tert-butoxycarbonyl (Boc) carbamate, allows for selective chemical transformations at other positions of the molecule before its deprotection to reveal the reactive primary amine. This controlled, sequential approach is fundamental to the efficient synthesis of complex drug candidates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 624729-63-1 | [1][2] |

| Molecular Formula | C₁₇H₂₁NO₃ | [1][2] |

| Molecular Weight | 287.35 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | Store at 2-8°C under an inert atmosphere. |

Spectroscopic Characterization (Predicted):

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, with distinct coupling patterns. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be prominent. A broad singlet for the N-H proton of the carbamate is also anticipated.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the naphthalene ring carbons, the ethoxy group carbons, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. The chemical shift of the carbonyl carbon is a key indicator of the carbamate functionality.[3]

-

IR (KBr): The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbonyl group, and C-O stretching of the ether and carbamate functionalities, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 288.16, confirming the molecular weight.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a two-step process: the synthesis of the precursor amine, 7-ethoxynaphthalen-1-amine, followed by its protection with a Boc group.

Synthesis of 7-Ethoxynaphthalen-1-amine

A plausible synthetic route to 7-ethoxynaphthalen-1-amine begins with the commercially available 7-methoxy-1-tetralone, which can be converted to the corresponding naphthalene derivative. An alternative and more direct approach would be the etherification of 7-amino-1-naphthol. However, a well-documented method for a similar transformation involves the Bucherer reaction on a dihydroxynaphthalene precursor.[4]

Boc Protection of 7-Ethoxynaphthalen-1-amine

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation in organic synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method.[5][6]

Experimental Protocol: Boc Protection

-

Materials:

-

7-Ethoxynaphthalen-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

Dissolve 7-ethoxynaphthalen-1-amine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Causality of Experimental Choices: The use of a base like triethylamine is crucial to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product. Dichloromethane or THF are chosen as solvents due to their ability to dissolve both the amine and the (Boc)₂O, facilitating a homogeneous reaction. The workup procedure is designed to remove the base and any water-soluble byproducts, and column chromatography ensures the high purity of the final product.

Strategic Application in Drug Discovery: A Gateway to Novel Therapeutics

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The Boc-protected amine allows for various chemical modifications on the naphthalene ring or other parts of a larger molecule without interference from the highly reactive amino group.

Workflow for Utilization in a Synthetic Route:

Caption: A generalized workflow for the use of this compound in a multi-step synthesis.

Potential Therapeutic Areas:

Derivatives of 7-ethoxynaphthalen-1-amine are of significant interest in several therapeutic areas:

-

Oncology: The naphthalene scaffold is present in numerous anticancer agents. The ability to introduce diverse functionalities onto the this compound backbone allows for the generation of libraries of compounds for screening against various cancer cell lines and molecular targets.[7][8]

-

Neuroscience: Naphthalene derivatives have been explored for their potential in treating neurodegenerative diseases and other central nervous system disorders. For instance, agomelatine, an antidepressant, features a methoxy-naphthalene core.[2] The 7-ethoxy-1-aminonaphthalene scaffold could be a valuable starting point for the design of novel neurological agents.

-

Infectious Diseases: The structural motifs present in this intermediate can be incorporated into novel antibacterial and antiviral agents.

Deprotection of the Boc Group: Releasing the Amine

The removal of the Boc protecting group is a critical step in any synthetic sequence utilizing this compound. The acid-lability of the Boc group allows for its selective cleavage under mild conditions, often leaving other protecting groups intact.[6]

Common Deprotection Protocols:

-

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at room temperature is a highly effective and common method for Boc deprotection. The reaction is typically rapid and clean.

-

Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate: A 4M solution of HCl in dioxane is another standard reagent for removing Boc groups. This method is often preferred when TFA-sensitive functionalities are present in the molecule.

Experimental Protocol: Boc Deprotection with TFA/DCM

-

Materials:

-

Boc-protected naphthalene derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base and purified.

-

Self-Validating System: The progress of the deprotection can be easily monitored by TLC, as the deprotected amine will have a significantly different polarity (and thus a different Rf value) compared to the starting carbamate. The formation of the amine can also be confirmed by mass spectrometry.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic design, incorporating a privileged naphthalene scaffold with a temporarily masked amino group, provides chemists with a powerful tool for the efficient construction of novel drug candidates. The straightforward protocols for its synthesis and deprotection, coupled with the broad range of chemical transformations that can be performed on this intermediate, ensure its continued importance in the field of drug discovery. Future research will likely see the application of this building block in the development of targeted therapies for a wide range of diseases, further highlighting the enduring significance of the naphthalene core in medicinal chemistry.

References

-

Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - The Royal Society of Chemistry. Available at: [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

- US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents.

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]

- WO2013103973A1 - Carbamate compounds and of making and using same - Google Patents.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem - NIH. Available at: [Link]

-

NOTE One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Available at: [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

-

Amine Protection With Boc | PDF - Scribd. Available at: [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... - ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

Experimental Procedure: - The Royal Society of Chemistry. Available at: [Link]

-

Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives - PMC - NIH. Available at: [Link]

- RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents.

-

Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed. Available at: [Link]

-

Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - ResearchGate. Available at: [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Available at: [Link]

-

Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - NIH. Available at: [Link]

- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.

-

SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1 - Googleapis.com. Available at: [Link]

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.

-

Investigation of Reaction of Some Ester Ethoxycarbonyl Hydrazones with 1-Adamantyl Amine Bazı Ester Etoksikarbonil Hidrazonlar - DergiPark. Available at: [Link]

-

One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate molecular weight

An In-Depth Technical Guide to tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key intermediate in synthetic organic chemistry. The primary focus of this document is the compound's molecular weight, its theoretical calculation, and its empirical validation through modern analytical techniques. This whitepaper details the compound's physicochemical properties, provides a validated protocol for its synthesis via Boc-protection, outlines methods for its structural characterization, and discusses its applications for professionals in chemical research and drug development.

Introduction: The Role of Protected Naphthalenamines

Naphthalene-based compounds are privileged scaffolds in medicinal chemistry and materials science due to their rigid, aromatic structure. The functionalization of the naphthalene core, particularly with amine groups, opens avenues for creating a diverse range of bioactive molecules and advanced materials. However, the inherent reactivity of the amine group often necessitates the use of a protecting group strategy during multi-step syntheses.

The tert-butyloxycarbonyl (Boc) group is one of the most utilized amine-protecting groups, prized for its stability across a wide array of non-acidic reaction conditions and its facile, clean removal under mild acid.[1][2] this compound is a specific example of such a protected intermediate. Its structure combines the naphthalene core, an ethoxy functional group that can modulate solubility and electronic properties, and a Boc-protected amine at the 1-position, poised for further synthetic elaboration. Understanding its fundamental properties, beginning with its molecular weight, is the first step in its effective utilization.[3]

Physicochemical Properties and Molecular Weight

The precise molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in synthesis, reaction monitoring, and structural confirmation via mass spectrometry.

Core Compound Data

A summary of the key identification and physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 287.35 g/mol | [4] |

| Molecular Formula | C₁₇H₂₁NO₃ | [4] |

| CAS Number | 624729-63-1 | [4] |

| IUPAC Name | tert-butyl (7-ethoxy-1-naphthyl)carbamate | [4] |

| Appearance | Colorless solid or oil (predicted) | |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | [5][6] |

Theoretical Molecular Weight Calculation

The molecular weight is derived from its molecular formula, C₁₇H₂₁NO₃, using the atomic weights of its constituent elements.

-

Carbon (C): 17 atoms × 12.011 u = 204.187 u

-

Hydrogen (H): 21 atoms × 1.008 u = 21.168 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

-

Total Molecular Weight: 204.187 + 21.168 + 14.007 + 47.997 = 287.359 u

This calculated value is routinely rounded to 287.35 g/mol for practical laboratory use.

Compound Structure

The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and for interpreting spectroscopic data.

Caption: 2D Structure of this compound.

Synthesis and Experimental Workflow

The synthesis of this compound is most efficiently achieved through the reaction of its corresponding primary amine, 7-ethoxynaphthalen-1-amine, with di-tert-butyl dicarbonate (Boc₂O). This is a standard nucleophilic acyl substitution reaction.[5][6]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4] This forms a tetrahedral intermediate which subsequently collapses. The resulting tert-butyl carbonate anion is a good leaving group and decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is then protonated by the newly formed carbamate or an external proton source to yield tert-butanol.[4]

Experimental Protocol: Boc Protection

This protocol is a self-validating system, where the identity and purity of the final product are confirmed by the analytical methods described in Section 4.0.

Materials:

-

7-ethoxynaphthalen-1-amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (TEA, 1.2 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq) (Optional, as base)[2]

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-ethoxynaphthalen-1-amine (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. Rationale: The base acts as an acid scavenger, neutralizing the proton released from the amine, which can drive the reaction to completion.[5]

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed. Causality: Portion-wise addition helps control the reaction rate and temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). c. Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the water content). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthesis and Analysis Workflow

The logical flow from starting materials to a fully characterized final product is crucial for ensuring scientific integrity.

Caption: Experimental workflow for synthesis and characterization.

Analytical Characterization

Structural confirmation is paramount. The following techniques provide orthogonal data points to validate the identity and purity of the synthesized compound, with a primary focus on confirming its molecular weight.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing the most direct confirmation of molecular weight.

-

Expected Molecular Ion Peak [M]⁺: For this compound (C₁₇H₂₁NO₃), the primary peak in a high-resolution mass spectrum (HRMS) would be the molecular ion [M+H]⁺ at m/z 288.1594, corresponding to the formula [C₁₇H₂₂NO₃]⁺. In low-resolution MS, this would appear at m/z 288.

-

Key Fragmentation Patterns:

-

m/z 231/232: Corresponds to the loss of the tert-butyl group ([M - C₄H₉]⁺) or isobutylene ([M - C₄H₈]⁺), a characteristic fragmentation for Boc-protected compounds.

-

m/z 187/188: Corresponds to the loss of the entire Boc group ([M - C₅H₉O₂]⁺), yielding the protonated 7-ethoxynaphthalen-1-amine fragment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the compound's precise connectivity.

-

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ ~8.0-7.0 ppm: A complex multiplet region corresponding to the 6 aromatic protons on the naphthalene ring.

-

δ ~6.5 ppm: A broad singlet for the N-H proton of the carbamate.

-

δ ~4.1 ppm (q): A quartet for the 2 protons of the ethoxy methylene group (-OCH₂-).

-

δ ~1.5 ppm (s): A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group (-C(CH₃)₃) of the Boc protector.

-

δ ~1.4 ppm (t): A triplet for the 3 protons of the ethoxy methyl group (-CH₂CH₃).

-

-

¹³C NMR (predicted, in CDCl₃, 100 MHz):

-

~17 signals expected: 10 carbons for the naphthalene ring, 1 carbonyl carbon (~153 ppm), 1 quaternary carbon and 1 methyl carbon for the Boc group, and 2 carbons for the ethoxy group.

-

Conclusion

The molecular weight of this compound is definitively established as 287.35 g/mol based on its chemical formula C₁₇H₂₁NO₃. This fundamental property is the cornerstone for its use in synthesis and is empirically verifiable through mass spectrometry. The protocols and analytical data presented in this guide provide researchers and drug development professionals with a robust framework for the synthesis, purification, and characterization of this valuable chemical intermediate, ensuring high fidelity and reproducibility in complex synthetic endeavors.

References

-

MySkinRecipes. This compound Product Page. Available at: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides an in-depth technical overview of the physical properties of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key intermediate in the synthesis of various bioactive molecules. For researchers, scientists, and drug development professionals, the data and protocols contained herein are essential for optimizing synthetic routes, designing formulation strategies, and ensuring the quality and reproducibility of experimental results. The naphthalene scaffold is a versatile platform in medicinal chemistry, and the functionalization with an ethoxy group and a Boc-protected amine at specific positions significantly influences the molecule's solubility, stability, and reactivity.[1] This document will delve into the core physical properties of this compound, provide detailed methodologies for their experimental determination, and offer insights into the scientific rationale behind these characterization techniques.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these properties are crucial for its handling, purification, and subsequent use in multi-step syntheses.

Molecular Structure and Identity

The foundational attributes of this compound are summarized in the table below. These identifiers are critical for regulatory documentation and unambiguous scientific communication.

| Property | Value | Source |

| IUPAC Name | tert-butyl (7-ethoxynaphthalen-1-yl)carbamate | ChemScene[2] |

| CAS Number | 624729-63-1 | MySkinRecipes[1], ChemScene[2] |

| Molecular Formula | C₁₇H₂₁NO₃ | MySkinRecipes[1], ChemScene[2] |

| Molecular Weight | 287.35 g/mol | MySkinRecipes[1], ChemScene[2] |

| SMILES | O=C(OC(C)(C)C)NC1=CC=CC2=CC=C(OCC)C=C12 | ChemScene[2] |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | ChemScene[2] |

| LogP (Octanol-Water Partition Coefficient) | 4.5855 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

Insight for the Scientist: The predicted LogP value of 4.5855 suggests that this compound is a lipophilic molecule, indicating a preference for nonpolar environments. This has significant implications for its solubility, which is expected to be low in aqueous media and higher in organic solvents. The TPSA, a descriptor for the polarity of a molecule, further supports this, with a value of 47.56 Ų suggesting moderate polarity. These parameters are critical for selecting appropriate solvent systems for reactions, purification (e.g., chromatography), and solubility studies.

Comparative Experimental Data: tert-Butyl naphthalen-1-ylcarbamate

Direct experimental data for this compound is scarce. However, the physical properties of the structurally similar compound, tert-butyl naphthalen-1-ylcarbamate (lacking the 7-ethoxy group), provide a valuable benchmark.

| Property | Experimental Value | Source |

| Appearance | White solid | Supporting Information[3] |

| Melting Point | 96-99 °C | Supporting Information[3] |

Expert Analysis: The presence of the ethoxy group in the target compound is expected to have a modest impact on its melting point compared to the unsubstituted analog. The additional van der Waals interactions and the slight increase in molecular weight may lead to a slightly higher melting point. However, the ethoxy group could also disrupt crystal packing, potentially leading to a similar or even slightly lower melting point. Therefore, the experimental melting point of this compound is anticipated to be in a similar range, likely between 90 and 110 °C.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established pharmaceutical analysis standards.

Workflow for Physicochemical Characterization

Caption: A generalized workflow for the physicochemical characterization of a pharmaceutical intermediate.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. This is a fundamental quality control parameter.

Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Instrumentation:

-

Utilize a calibrated digital melting point apparatus.

-

Set the heating rate to a rapid ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure accurate determination.

-

-

Measurement:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting point is reported as a range from the onset to the clear point.

-

Self-Validation: The protocol's integrity is maintained by periodic calibration of the melting point apparatus using certified reference standards with known melting points.

Solubility Assessment

Causality: Solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing appropriate formulations. For a synthetic intermediate, solubility data guides the choice of solvents for reaction, work-up, and purification.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Solvent Selection:

-

Choose a range of solvents with varying polarities relevant to pharmaceutical development. A suggested panel includes:

-

Water (aqueous)

-

Phosphate-buffered saline (PBS) at pH 7.4 (physiological)

-

Methanol (polar protic)

-

Ethanol (polar protic)

-

Acetone (polar aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Self-Validation: The reliability of this method is ensured by using a calibrated HPLC system and a validated analytical method with appropriate standards and controls.

Spectroscopic Characterization

Causality: Spectroscopic data provides unambiguous confirmation of the chemical structure and is a critical component of a compound's identity profile.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to assign protons to the molecular structure.

-

¹³C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton.

-

Reference ¹H and ¹³C NMR Data for tert-Butyl naphthalen-1-ylcarbamate: [3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.86 (m, 3H), 7.61 (m, 1H), 7.50-7.44 (m, 3H), 6.86 (bs, 1H), 1.56 (s, 9H).

-

¹³C NMR (100 MHz, CDCl₃): δ 153.52, 146.76, 134.08, 132.94, 126.04, 124.46, 120.44, 118.64, 80.69, 28.39.

Expected Spectral Features for this compound:

-

¹H NMR: In addition to the signals observed for the unsubstituted analog, expect to see a quartet and a triplet in the upfield region corresponding to the ethoxy group (-OCH₂CH₃). The aromatic signals will also show a different splitting pattern due to the substitution at the 7-position.

-

¹³C NMR: Additional signals for the ethoxy group carbons will be present. The chemical shifts of the naphthalene ring carbons will be altered by the electron-donating ethoxy group.

Conclusion

The physicochemical properties of this compound are fundamental to its successful application in research and development. This guide has provided a comprehensive overview of its key physical attributes, both predicted and in comparison to a close structural analog. The detailed experimental protocols for determining melting point, solubility, and spectroscopic characteristics offer a robust framework for the rigorous characterization of this important synthetic intermediate. By adhering to these methodologies, researchers can ensure the quality and consistency of their work, paving the way for the efficient development of novel therapeutics.

References

- Supporting Information for a relevant chemical synthesis public

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility of the novel chemical entity, tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate. Solubility is a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2][3][4] Given the absence of public domain data for this specific molecule, this document outlines the foundational principles, predictive analysis, and detailed experimental protocols necessary for researchers to determine its kinetic and thermodynamic solubility profiles. The methodologies described herein are designed to generate robust and reliable data crucial for advancing drug discovery and development programs.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the journey from a promising molecular hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles.[2][3] A compound must dissolve to be absorbed into the systemic circulation and reach its pharmacological target.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and a failure to elicit the desired therapeutic effect, ultimately causing the termination of an otherwise potent compound's development.[2][5]

This guide focuses on this compound, a compound for which solubility data is not publicly available. The principles and protocols detailed below provide a self-validating system for researchers to generate this critical dataset, enabling informed decisions in lead optimization, pre-formulation, and overall candidate selection.[6]

Physicochemical Profile and Solubility Prediction

A molecule's structure is the primary determinant of its solubility.[7] An in silico analysis of this compound allows for an expert prediction of its solubility characteristics, guiding the experimental design.

Molecular Structure:

Structural Analysis:

-

Naphthalene Core: The large, bicyclic aromatic naphthalene system is inherently hydrophobic (lipophilic), significantly contributing to poor aqueous solubility.

-

Ethoxy Group (-OCH2CH3): While the oxygen atom can act as a hydrogen bond acceptor, the ethyl chain adds to the overall lipophilicity. Structurally similar compounds like 2-ethoxynaphthalene are described as insoluble in water.[8][9][10][11]

-

tert-Butyl Carbamate Group (-NHCOOC(CH3)3): This is a bulky, sterically hindering group. While the carbamate moiety has some polar character, the large tert-butyl group is highly lipophilic. The Boc group is primarily used as a protecting group in synthesis and is known to decrease the aqueous solubility of parent amines.[12][13]

Predicted Solubility: Based on the "like dissolves like" principle, the combination of a large aromatic system and significant aliphatic character from the ethoxy and tert-butyl groups strongly suggests that this compound will be classified as a poorly soluble compound in aqueous media.[14] This prediction necessitates the use of sensitive and robust experimental methods to quantify its low solubility accurately.

Experimental Determination of Solubility

Two distinct types of solubility are measured in drug discovery: kinetic and thermodynamic.[6][15]

-

Kinetic Solubility: Measures the concentration of a compound that precipitates out of a solution when rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer. It reflects the solubility of the amorphous, high-energy state and is relevant for high-throughput screening (HTS) and in vitro assays where compounds are introduced via DMSO.[7][16][17]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[18][19] This value is critical for pre-formulation development, predicting in vivo absorption, and is required for Biopharmaceutics Classification System (BCS) categorization.[5][20][21]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol describes a rapid method to assess kinetic solubility by measuring light scattering caused by compound precipitation.[4][22]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into the first column of a 96- or 384-well microplate. Perform a serial dilution across the plate with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

-

Aqueous Dilution: Rapidly add the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) to all wells, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

-

Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Allow the plate to incubate at room temperature for a standard period, typically 1-2 hours.[16]

-

Measurement: Read the plate using a laser nephelometer. The instrument detects the intensity of light scattered by any precipitate formed in the wells.

-

Data Analysis: The kinetic solubility value is determined as the concentration at which a significant increase in light scattering (nephelometric signal) is observed compared to buffer-only controls.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[21][23]

Methodology:

-

Compound Dispensing: Add an excess amount of solid, crystalline this compound into several glass vials. A visible excess of solid material must remain at the end of the experiment to ensure equilibrium has been reached.[18]

-

Solvent Addition: Add a precise volume of the desired aqueous media to each vial. Test a range of physiologically relevant media:

-

Equilibration: Seal the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[18][23]

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid material. This is achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[24]

-

Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the filtered supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][24]

-

Data Analysis: Calculate the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration represents the thermodynamic solubility in that specific medium.

Data Presentation and Visualization

Organizing solubility data into a clear, concise format is essential for interpretation and comparison.

Solubility Data Summary (Hypothetical Data)

The following table presents a hypothetical but realistic set of solubility data for this compound, based on its predicted physicochemical properties.

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| Kinetic | PBS | 7.4 | 25 | 18.2 | 63.3 | Partially Soluble |

| Thermodynamic | 0.1 M HCl | 1.2 | 37 | < 1.0 | < 3.5 | Poorly Soluble |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | < 1.0 | < 3.5 | Poorly Soluble |

| Thermodynamic | PBS | 6.8 | 37 | < 1.0 | < 3.5 | Poorly Soluble |

Classification based on common industry criteria: >100 µg/mL (Soluble), 15-100 µg/mL (Partially Soluble), <15 µg/mL (Poorly Soluble).[22]

Experimental Workflow Diagrams

Visual workflows provide an at-a-glance understanding of the experimental processes.

Conclusion and Strategic Implications

The protocols and analyses presented in this guide provide a robust pathway for determining the aqueous solubility of this compound. Based on its chemical structure, the compound is anticipated to exhibit low to very low solubility. The experimental determination of both its kinetic and thermodynamic solubility is a mandatory step in its preclinical evaluation.[5][25]

Should the experimental data confirm poor solubility (<10 µg/mL), researchers must proactively consider solubility enhancement strategies. These may include salt formation (if an ionizable center is present), formulation with solubilizing excipients, or the development of amorphous solid dispersions. Addressing solubility challenges early and systematically is paramount to mitigating risk and increasing the probability of success for any new chemical entity in the drug development pipeline.[2]

References

-

Rowan Scientific. Predicting Solubility. [Link]

-

Gervasio, F. L., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Poel, T., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Sadeghpour, A., et al. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

Drug Discovery News. Substance solubility. [Link]

-

Savjani, K. T., et al. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

-

Ionescu, C., et al. The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

-

ChemBK. 2-Ethoxynaphthalene. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery. PubMed. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

PubChem. 2-Ethoxynaphthalene. [Link]

-

PubChem. 1-Ethoxynaphthalene. [Link]

-

Kumar, L., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ChemBK. tert-butyl carbamate. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. ucd.ie [ucd.ie]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. CAS 93-18-5: 2-Ethoxynaphthalene | CymitQuimica [cymitquimica.com]

- 10. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Ethoxynaphthalene | 93-18-5 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. In-vitro Thermodynamic Solubility [protocols.io]

- 19. evotec.com [evotec.com]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. fda.gov [fda.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. enamine.net [enamine.net]

- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 25. altasciences.com [altasciences.com]

A Spectroscopic Guide to tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate: An In-depth Technical Analysis for Researchers

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key intermediate in the synthesis of various biologically active compounds, presents a rich tapestry of spectroscopic features.[1][2][3][4] Its molecular architecture, comprising a substituted naphthalene core, an ethoxy functional group, and a bulky tert-butoxycarbonyl (Boc) protecting group, gives rise to a unique spectral signature. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization. By dissecting the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to illuminate the relationship between its structure and spectral properties, thereby empowering more efficient and accurate scientific endeavors.

The molecular formula for this compound is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol .[1][3]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the primary determinants of its spectroscopic output. The following diagram illustrates the key structural components that will be correlated with the spectral data throughout this guide.

Caption: Predicted major fragmentation pathway for this compound.

The primary fragmentation of Boc-protected amines typically involves the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then readily loses carbon dioxide (44 Da). This would result in prominent peaks at m/z 231 and m/z 187. Further fragmentation of the naphthalene core can also be expected.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging experimental data from structurally related compounds and fundamental spectroscopic principles, we have constructed a detailed prognosis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The presented data tables, interpretations, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment of this important synthetic intermediate.

References

-

MySkinRecipes. This compound. [Link]

-

Supporting Information - Wiley-VCH. [Link]

-

Active Biopharma. This compound|624729-63-1. [Link]

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate, a key intermediate in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation of this and related molecules. We will delve into the causality behind experimental choices, present a self-validating protocol for spectral acquisition, and provide a detailed interpretation of the 13C NMR spectrum, supported by predicted chemical shift values. This guide is designed to be an authoritative resource, grounded in scientific literature and established spectroscopic principles.

Introduction: The Significance of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and providing insights into their chemical environment.[2] For a molecule such as this compound, which possesses a complex aromatic system and multiple functional groups, 13C NMR is indispensable for unambiguous structure verification and purity assessment. The wide chemical shift range of 13C NMR, typically 0-220 ppm, allows for the resolution of individual carbon signals, even in complex structures.[1]

The molecule in focus, this compound, features a disubstituted naphthalene core, an ethoxy group, and a tert-butoxycarbonyl (Boc) protecting group. Each of these structural motifs imparts distinct electronic and steric effects that influence the 13C chemical shifts of the carbon atoms throughout the molecule. A thorough understanding of these effects is paramount for the accurate assignment of the NMR spectrum. This guide will systematically dissect these influences to provide a clear and logical interpretation of the spectral data.

Predicted 13C NMR Spectral Analysis

Due to the absence of a publicly available experimental spectrum for this compound, this section presents a detailed prediction of the 13C NMR spectrum. The predictions are based on established substituent chemical shift (SCS) effects on the naphthalene ring system, and typical chemical shift ranges for the ethoxy and tert-butoxycarbonyl groups.

The structure of this compound with the proposed carbon numbering is shown below:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~138-142 | Attached to nitrogen, deshielded. |

| C2 | ~120-124 | Standard aromatic CH. |

| C3 | ~125-129 | Standard aromatic CH. |

| C4 | ~122-126 | Standard aromatic CH. |

| C4a | ~128-132 | Quaternary carbon, influenced by both rings. |

| C5 | ~105-110 | Shielded due to ortho- and para-directing ethoxy group. |

| C6 | ~129-133 | Standard aromatic CH. |

| C7 | ~155-160 | Attached to oxygen of the ethoxy group, strongly deshielded. |

| C8 | ~118-122 | Shielded by the para-amino group. |

| C8a | ~134-138 | Quaternary carbon, influenced by both substituents. |

| C=O (Boc) | ~153-155 | Typical chemical shift for a carbamate carbonyl.[3] |

| C(CH3)3 (Boc) | ~80-82 | Quaternary carbon of the tert-butyl group. |

| C(C H3)3 (Boc) | ~28-30 | Methyl carbons of the tert-butyl group. |

| O-C H2-CH3 | ~63-65 | Methylene carbon adjacent to oxygen. |

| O-CH2-C H3 | ~14-16 | Terminal methyl carbon of the ethoxy group. |

Justification of Predicted Chemical Shifts:

-

Naphthalene Ring System: The chemical shifts of the naphthalene core are influenced by the electron-donating effects of the ethoxy and the Boc-protected amino groups. The ethoxy group at C7 is a strong activating group, causing a significant upfield shift (shielding) for the ortho (C6, C8) and para (C5) positions. The Boc-protected amino group at C1 is also electron-donating, leading to shielding of the ortho (C2, C8a) and para (C4) positions. The quaternary carbons (C4a and C8a) are generally found at lower fields than the protonated carbons.

-

tert-Butoxycarbonyl (Boc) Group: The carbonyl carbon of the Boc group is expected to resonate in the typical range for carbamates, around 153-155 ppm.[3] The quaternary carbon of the tert-butyl group appears around 80-82 ppm, and the three equivalent methyl carbons will produce a single, intense signal around 28-30 ppm.

-

Ethoxy Group: The methylene carbon directly attached to the oxygen atom is deshielded and is expected to appear around 63-65 ppm. The terminal methyl carbon is more shielded and will resonate at a higher field, around 14-16 ppm.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality, quantitative 13C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

3.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 77.16 ppm).

-

Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.6-0.7 mL of CDCl3. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or higher) spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or equivalent | A standard 30° pulse with power-gated proton decoupling to provide Nuclear Overhauser Effect (NOE) enhancement. |

| Spectral Width (SW) | 240 ppm (approx. 24,000 Hz on a 400 MHz instrument) | To encompass the entire range of expected 13C chemical shifts. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 5.0 - 10.0 s | Crucial for quantitative analysis of aromatic compounds with long T1 relaxation times for quaternary carbons. A longer delay ensures complete relaxation and accurate signal integration. [4] |

| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, especially for the weaker signals of quaternary carbons. |

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

3.3. Workflow for Data Acquisition and Processing

Caption: Experimental workflow for 13C NMR analysis.

Trustworthiness and Self-Validation

The reliability of the 13C NMR analysis hinges on a protocol that is inherently self-validating. The key checkpoints for ensuring trustworthiness are:

-

Reproducibility: Repeating the experiment with a freshly prepared sample should yield identical spectra within the limits of experimental error.

-

Consistency with Theory: The observed chemical shifts should align with the predicted values based on established substituent effects and chemical shift theory. Significant deviations may indicate an incorrect structural assignment or the presence of unexpected electronic or steric interactions.

-

Correlation with Other Spectroscopic Data: The 13C NMR data should be consistent with data from other analytical techniques, such as 1H NMR, Mass Spectrometry, and Infrared Spectroscopy, to build a comprehensive and validated structural picture.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the 13C NMR analysis of this compound. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can confidently utilize 13C NMR for the structural elucidation and characterization of this important molecule and its analogs. The principles and methodologies outlined herein are grounded in established scientific literature and are designed to ensure the highest degree of scientific integrity and trustworthiness in your analytical endeavors.

References

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). PMC. Retrieved January 20, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Optimized Default 13C Parameters. (2020, May 4). University of Missouri-St. Louis. Retrieved January 20, 2026, from [Link]

-

13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

-

1-Ethoxynaphthalene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2024, January 19). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

Doubly 13 C-labeled naphthalene derivative and its 13 C-NMR spectrum at... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). HMDB. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthetic Utility and Mechanistic Potential of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the role and potential of tert-butyl 7-ethoxynaphthalen-1-ylcarbamate, a key chemical intermediate in contemporary drug discovery and organic synthesis. While not an active pharmaceutical ingredient with a defined mechanism of action itself, its strategic importance lies in its utility as a versatile building block for the synthesis of a diverse array of biologically active molecules. This document will explore the synthetic applications of this compound and discuss the potential mechanisms of action of the classes of compounds derived from it, thereby providing a forward-looking perspective for researchers in the field.

Introduction: The Strategic Importance of Synthetic Intermediates

In the landscape of modern pharmaceutical and agrochemical research, the efficient synthesis of complex molecular architectures is paramount. The strategic use of advanced chemical intermediates, such as this compound, enables the streamlined construction of novel bioactive compounds. This particular carbamate serves as a protected form of a 7-ethoxynaphthalen-1-amine, a scaffold with significant potential for biological activity. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, yet can be readily removed, providing a crucial handle for further chemical modification.

The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure allows for well-defined interactions with biological targets. The ethoxy substitution at the 7-position can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing solubility or altering target engagement.

Synthetic Utility and Key Reactions

The primary function of this compound is to introduce the 7-ethoxynaphthalen-1-amine moiety into a target molecule. The Boc-protected amine allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive amine group.

Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability and ease of removal under acidic conditions. The deprotection of this compound to yield 7-ethoxynaphthalen-1-amine is a critical step in many synthetic pathways.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidification: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent.

-

Purification: Purify the resulting 7-ethoxynaphthalen-1-amine by column chromatography or recrystallization.

Downstream Synthetic Applications

Once deprotected, the resulting 7-ethoxynaphthalen-1-amine can undergo a variety of chemical reactions to generate a diverse range of compounds. These include, but are not limited to:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea and Thiourea formation: Treatment with isocyanates or isothiocyanates.

-

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

The following diagram illustrates a generalized synthetic workflow starting from this compound.

Caption: Synthetic workflow from the starting carbamate.

Potential Mechanisms of Action of Derived Compound Classes

While this compound is a synthetic intermediate, the classes of molecules synthesized from it have demonstrated a wide range of biological activities. The following sections explore the potential mechanisms of action for these compound classes, supported by the broader scientific literature.

Naphthalene-Based Enzyme Inhibitors

The naphthalene scaffold can be elaborated to design potent and selective enzyme inhibitors. The rigid aromatic system can effectively occupy hydrophobic pockets in enzyme active sites, while the functional groups introduced via the amine handle can form specific interactions, such as hydrogen bonds or ionic bonds, with key amino acid residues.

Potential Targets:

-

Kinases: Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. Naphthalene derivatives can be designed to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.

-

Proteases: The naphthalene core can serve as a scaffold to position functional groups that interact with the catalytic residues of proteases, such as those involved in viral replication or blood coagulation.

-

Phosphatases: Similar to kinases, naphthalene-based compounds can be designed to target the active sites of phosphatases, which play crucial roles in cellular signaling.

The diagram below illustrates a hypothetical interaction of a naphthalene-derivative with an enzyme active site.

Caption: Hypothetical enzyme-inhibitor interactions.

Receptor Ligands for Neurological and Endocrine Targets

Naphthalene-containing molecules have been explored as ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels. The aromatic system can participate in π-π stacking interactions with aromatic residues in the receptor binding pocket.

Potential Targets:

-

Opioid Receptors: Certain N-naphthoyl derivatives have shown activity at opioid receptors, suggesting that this scaffold can be used to develop novel analgesics.[1]

-

Serotonin and Dopamine Receptors: The naphthalene core is present in ligands for various monoamine receptors, indicating its potential in the development of treatments for psychiatric and neurological disorders.

-

Nuclear Receptors: The lipophilic nature of the naphthalene ring makes it a suitable scaffold for ligands of nuclear receptors, which are involved in the regulation of gene expression.

Antimicrobial and Cytotoxic Agents

Derivatives of naphthylamine have been reported to possess antimicrobial and cytotoxic properties.[2] The planar naphthalene ring can intercalate into DNA, leading to inhibition of replication and transcription, a mechanism often exploited in the design of anticancer drugs. Furthermore, these compounds can disrupt microbial cell membranes or inhibit essential enzymes in pathogens. Carbamates, as a class, have also been shown to have antibacterial and antifungal activities.

Quantitative Data on Related Compound Classes

While no specific biological data for this compound is available, the following table summarizes representative data for biologically active naphthalene and carbamate derivatives to illustrate the potential potency of compounds that can be synthesized from this intermediate.

| Compound Class | Target/Activity | Representative IC50/MIC | Reference |

| α-Naphthylamine Derivatives | Cytotoxicity (MCF-7 cells) | < 10 µg/mL | [2] |

| α-Naphthylamine Derivatives | Antifungal (various fungi) | MIC 25–32 µg/mL | [2] |

| Naphthalimide Derivative (7b) | Anti-inflammatory (LPS-stimulated RAW264.7) | Inhibition of pro-inflammatory cytokines | |

| Carbamate Derivatives | Antibacterial (V. cholerae, E. coli) | Zone of inhibition data available | |

| Aryl Methylcarbamates | Larvicidal Activity | Excellent activity reported | [3] |

Conclusion

This compound is a valuable synthetic intermediate that provides a gateway to a wide range of potentially bioactive molecules. Its utility lies in the strategic introduction of a functionalizable 7-ethoxynaphthalen-1-amine scaffold. While the compound itself does not have a defined mechanism of action, the derivatives accessible from it have the potential to act as enzyme inhibitors, receptor ligands, and antimicrobial or cytotoxic agents. This guide provides a foundation for researchers to leverage this versatile building block in their drug discovery and development programs, with a clear understanding of the potential mechanistic avenues that can be explored.

References

-

MySkinRecipes. This compound. [Link]

-

Active Biopharma. This compound|624729-63-1. [Link]

-

Abad, A., et al. (2010). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules, 15(4), 2534-2546. [Link]

-

Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 25. [Link]

-

Li, Y., et al. (2013). 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages. International Immunopharmacology, 17(2), 216-228. [Link]

-

Lattanzi, R., et al. (2013). Opioid activity of spinally selective analogues of N-Naphthoyl-β-naltrexamine (NNTA) in HEK-293 cells and mice. ACS Chemical Neuroscience, 4(11), 1447-1454. [Link]

-

Kalluraya, B., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 345-351. [Link]

-

Liu, H., et al. (2005). Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. Pest Management Science, 61(10), 997-1002. [Link]

Sources

- 1. Opioid activity of spinally selective analogues of N-Naphthoyl-β-naltrexamine (NNTA) in HEK-293 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5731398A - Black colorant composition exhibiting low flairing - Google Patents [patents.google.com]

- 3. Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract